molecular formula C19H22N2O4S2 B2409302 2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886922-68-5

2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2409302
CAS No.: 886922-68-5
M. Wt: 406.52
InChI Key: DPSVSKAKBRBGHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in various studies. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . The amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

The molecular formula of the compound is C18H20N2O4S2 and it has a molecular weight of 392.49.


Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Antitumor Evaluation and Molecular Modeling

Some novel diarylsulfonylurea derivatives, including ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates, have been synthesized and tested for their antitumor activity. Certain compounds exhibited broad spectrum antitumor activity with significant growth inhibition. Molecular modeling and pharmacophore prediction methods were used to study the antitumor activity of the most active compounds compared to the least active ones, providing valuable insights into the structure-activity relationship and potential therapeutic applications of these compounds (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate, was investigated towards a variety of nitrogen nucleophiles. This research contributed to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's versatility in heterocyclic synthesis and potential applications in developing new pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial Activity

Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized and examined for antibacterial activity against a range of pathogenic strains. Some compounds exhibited activity comparable to established antibiotics, suggesting potential for the development of new antibacterial agents. This work underscores the importance of structural innovation in combating resistant bacterial infections and the potential of such compounds in therapeutic applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Future Directions

Thiophene derivatives have shown potential in various fields, including medicinal chemistry and material science . Future research could focus on exploring the potential applications of this compound in these areas.

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)15-11-7-6-9-13(15)18(23)21-19-16(17(20)22)12-8-4-3-5-10-14(12)26-19/h6-7,9,11H,2-5,8,10H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVSKAKBRBGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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